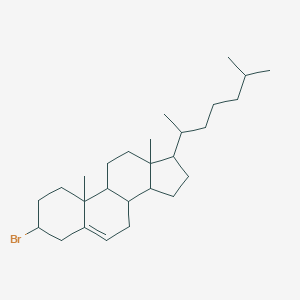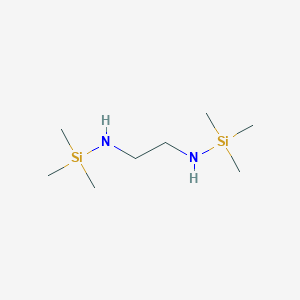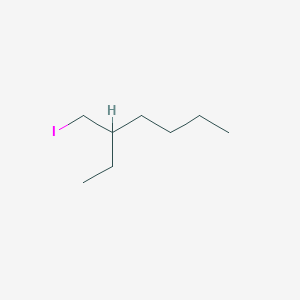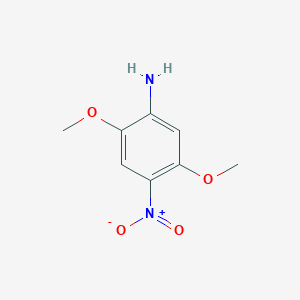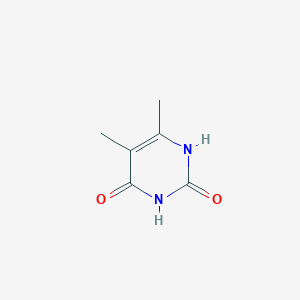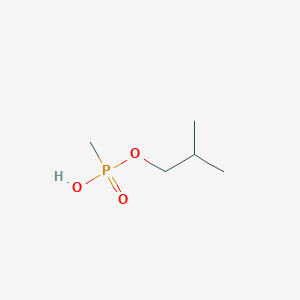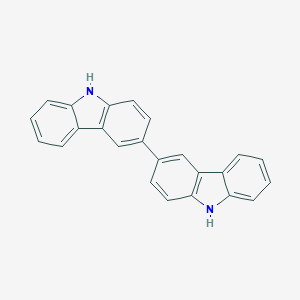
9H,9'H-3,3'-Bicarbazole
Descripción general
Descripción
9H,9’H-3,3’-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound . It has a molecular weight of 332.4 . It is mainly used as an intermediate for synthetic materials .
Synthesis Analysis
The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo [1,1′-biphenyl]-2-amines under mild and “transition-metal-free” conditions. Another method includes the one-pot synthesis of (E)-9- (2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles.Molecular Structure Analysis
The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features. The molecular constructions based on the 3- (phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state.Chemical Reactions Analysis
9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites. The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation.Physical And Chemical Properties Analysis
9H,9’H-3,3’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C . It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3 .Aplicaciones Científicas De Investigación
Optoelectronic Properties and Applications
- Optoelectronic Properties in OLEDs : 9H,9'H-3,3'-Bicarbazole derivatives exhibit significant potential in organic light-emitting diodes (OLEDs). They possess high thermal stabilities and exhibit thermally activated delayed fluorescence (TADF) characteristics. These properties contribute to their use in solution-processed OLEDs, showing promise for efficient and stable optoelectronic devices (Cao et al., 2017).
- New Molecular Skeleton for OLEDs : The 9,9'-Bicarbazole variant, particularly the isomer 9,9'-bicarbazole, is highlighted for its underexplored potential in OLEDs. The introduction of functional groups like phenoxazin and phenothiazin can result in good device performances, marking 9,9'-bicarbazole as a novel platform for efficient OLED host materials (Liu et al., 2019).
Photoluminescence and Material Properties
- Tunable Photoluminescent Materials : 9H,9'H-3,3'-Bicarbazole based compounds, like the phenylcarbazole-based dimers, exhibit strong photoluminescent properties. The luminescent properties of these compounds can be tuned by modifying the substituent groups, offering a range of applications in light-emitting devices and sensors (Tang et al., 2017).
- Bicarbazole Donor Moiety in TADF Emitters : The incorporation of a 3,3'-bicarbazole as a donor in TADF emitters leads to blue emission color, with high quantum efficiencies. This suggests its role in the development of efficient blue light-emitting materials, crucial for display and lighting technologies (Kim et al., 2016).
Molecular Design and Synthesis
- Design for Long-Term Stability in PhOLEDs : Bicarbazole type host materials, specifically designed with dibenzothiophene units, show improved thermal stability and rigidity. These properties are key for enhancing the lifetime of blue phosphorescent organic light-emitting diodes (PhOLEDs), indicating the role of 9H,9'H-3,3'-Bicarbazole in the design of long-term stable optoelectronic devices (Kim et al., 2017).
Biomedical and Pharmacological Applications
- Biotransformation for Pharmacological Applications : The derivatives of 9H-carbazole have been studied for their pharmacological applications. Biotransformation using biphenyl-utilizing bacteria has shown potential in producing hydroxylated 9H-carbazole metabolites, indicating possible pathways for developing novel pharmacological agents (Waldau et al., 2009).
Safety And Hazards
The safety information for 9H,9’H-3,3’-Bicarbazole includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .
Direcciones Futuras
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This suggests that it has potential for further development in the field of organic optoelectronics.
Propiedades
IUPAC Name |
3-(9H-carbazol-3-yl)-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOFXXLEABBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499226 | |
| Record name | 9H,9'H-3,3'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H,9'H-3,3'-Bicarbazole | |
CAS RN |
1984-49-2 | |
| Record name | 9H,9'H-3,3'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



